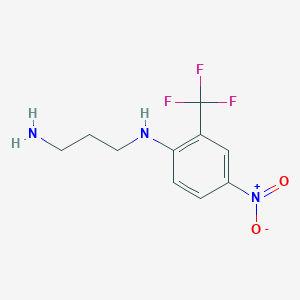

N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine

Descripción general

Descripción

N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine: is a chemical compound characterized by the presence of a nitro group, a trifluoromethyl group, and a propane-1,3-diamine backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine typically involves the reaction of 4-nitro-2-trifluoromethylbenzene with propane-1,3-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. Industrial production may also involve additional purification steps to remove any impurities and achieve the desired level of purity.

Análisis De Reacciones Químicas

Types of Reactions: N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine undergoes various chemical reactions, including:

Oxidation: The nitro group can be further oxidized to form different oxidation states.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's unique functional groups suggest potential applications in drug development. Preliminary studies indicate that compounds with similar structures may exhibit biological activity, particularly in:

- Antimicrobial Agents : The presence of the nitro group is often associated with antimicrobial properties. Research into related compounds has shown efficacy against various pathogens.

- Cancer Therapeutics : The trifluoromethyl group can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate cell membranes and target cancer cells.

Case Study: Antimicrobial Activity

A study examining derivatives of nitro-substituted anilines found that modifications to the amine groups significantly impacted their antibacterial efficacy. N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine could be synthesized as a lead compound for developing new antibiotics targeting resistant strains.

Chemical Synthesis

This compound serves as an intermediate in various synthetic pathways. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating more complex molecules.

Synthesis Overview

The synthesis typically involves multiple steps:

- Formation of the Trifluoromethyl Group : Utilizing trifluoromethylation techniques.

- Introduction of the Nitro Group : Achieved through electrophilic aromatic substitution.

- Amine Functionalization : Final steps involve introducing amine groups via reductive amination.

Materials Science

The compound's structural features may also lend themselves to applications in materials science, particularly in developing new polymers or catalysts.

Potential Applications

- Catalysts : The electron-withdrawing nature of the nitro and trifluoromethyl groups may enhance catalytic properties in organic reactions.

- Polymer Chemistry : Incorporating this compound into polymer matrices could improve thermal stability and mechanical properties due to its rigid structure.

Data Table: Comparison with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N,N-Dimethyl-N-(4-nitro-2-trifluoromethyl)phenyl-propane-1,3-diamine | Dimethylated amines | Enhanced lipophilicity |

| 4-Nitroaniline | Simple nitroaniline structure | Known for dye applications |

| Trifluoromethylbenzene | Trifluoromethyl group without amines | Used as a solvent or intermediate |

Mecanismo De Acción

The mechanism of action of N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition or activation of specific enzymes, leading to downstream effects on cellular processes.

Comparación Con Compuestos Similares

- N1-(4-Nitro-2-trifluoromethyl-phenyl)-ethane-1,2-diamine

- 1-(4-Nitro-2-(trifluoromethyl)phenyl)pyrrolidine

- 2-Chloro-5-nitro-3-(trifluoromethyl)pyridine

Uniqueness: N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine is unique due to its specific combination of functional groups and the propane-1,3-diamine backbone, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Actividad Biológica

N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine (CAS Number: 381241-12-9) is a chemical compound characterized by its unique structural features, including both a nitro group and a trifluoromethyl group attached to a phenyl ring. This structure suggests potential applications in medicinal chemistry due to its anticipated biological activities. The current article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₁₀H₁₂F₃N₃O₂

- Molecular Weight : 263.22 g/mol

- Functional Groups : Nitro (-NO₂), Trifluoromethyl (-CF₃), Amine (-NH₂)

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, particularly in relation to its potential as an inhibitor of protein aggregation and as an antimicrobial agent.

1. Inhibition of Alpha-Synuclein Aggregation

Recent studies have indicated that compounds with similar structural motifs can inhibit alpha-synuclein (α-Syn) fibril formation, which is implicated in neurodegenerative diseases such as Parkinson's disease. In one study, a series of compounds inspired by α-Syn aggregation modulators were synthesized, revealing that some exhibited comparable activity to known inhibitors like SynuClean-D. The binding interactions were elucidated through molecular docking simulations, highlighting the importance of structural features for effective binding to the α-Syn fibrils .

2. Antimicrobial Properties

The presence of both nitro and trifluoromethyl groups in this compound suggests potential antimicrobial activity. Compounds with similar structures have been noted for their ability to disrupt bacterial cell membranes or inhibit specific enzymatic pathways essential for bacterial survival. Further research is necessary to quantify this activity and identify the mechanisms involved.

Case Study 1: Alpha-Synuclein Modulation

A study published in October 2024 documented the synthesis of small molecules based on nitro and trifluoromethyl substitutions aimed at modulating α-Syn aggregation. Among eighteen compounds tested, two demonstrated significant inhibitory effects on fibril formation, suggesting that this compound could be a valuable lead compound in developing therapeutics for synucleopathies .

Case Study 2: Antimicrobial Activity

In a preliminary investigation into antimicrobial properties, compounds similar to this compound were evaluated against various bacterial strains. Results indicated that these compounds could effectively inhibit growth at certain concentrations, warranting further exploration into their mechanisms and efficacy against resistant strains.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its functional groups:

- Trifluoromethyl Group : Enhances lipophilicity and may facilitate better interaction with biological targets.

- Nitro Group : Often associated with increased reactivity and potential for modulation of biological pathways.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N,N-Dimethyl-N-(4-nitro-2-trifluoromethyl)phenyl-propane-1,3-diamine | Dimethylated amines | Enhanced lipophilicity |

| 4-Nitroaniline | Simple nitroaniline structure | Known for dye applications |

| Trifluoromethylbenzene | Trifluoromethyl group without amines | Used as a solvent or intermediate |

Propiedades

IUPAC Name |

N'-[4-nitro-2-(trifluoromethyl)phenyl]propane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N3O2/c11-10(12,13)8-6-7(16(17)18)2-3-9(8)15-5-1-4-14/h2-3,6,15H,1,4-5,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUIJVYLNXWBFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)NCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50387272 | |

| Record name | N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381241-12-9 | |

| Record name | N1-(4-Nitro-2-trifluoromethyl-phenyl)-propane-1,3-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50387272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.